molecular formula C10H8ClFN4OS2 B5696144 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B5696144
M. Wt: 318.8 g/mol
InChI Key: KZZUHZCZCPAULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as ACT-451840 and is known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of ACT-451840 is not yet fully understood. However, it is known to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls. This results in the disruption of the bacterial cell wall, leading to cell death. ACT-451840 has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
ACT-451840 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacterial and fungal pathogens, including drug-resistant strains. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, ACT-451840 has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of ACT-451840 is its broad spectrum of activity against a wide range of pathogens. This makes it a potential candidate for the treatment of various infectious diseases. Additionally, this compound has been shown to possess low toxicity in vitro, making it a promising candidate for further development. However, one of the limitations of ACT-451840 is its limited solubility in water, which may pose challenges in its formulation for clinical use.

Future Directions

There are several future directions for the research and development of ACT-451840. One potential direction is the optimization of its synthesis method to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This will help to identify potential targets for drug development and improve its efficacy. Another potential direction is the evaluation of its efficacy in animal models of infectious and inflammatory diseases. This will help to determine its potential for clinical use and identify any potential side effects. Overall, the research on ACT-451840 holds great promise for the development of new and effective treatments for infectious and inflammatory diseases.

Synthesis Methods

The synthesis of ACT-451840 involves the reaction of 2-amino-1,3,4-thiadiazole with 4-chloro-3-fluoroaniline in the presence of a suitable base. The resulting product is then treated with thioacetic acid to obtain the desired compound. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

ACT-451840 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a wide range of pathogens, including bacteria, fungi, and viruses. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN4OS2/c11-6-3-5(1-2-7(6)12)14-8(17)4-18-10-16-15-9(13)19-10/h1-3H,4H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZUHZCZCPAULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

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